N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE
Description
N-{1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a cyclohexyl moiety at position 3. The cyclohexyl group is further functionalized with a furan-2-carboxamide substituent.
Properties
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(14-7-5-11-24-14)21-18(8-2-1-3-9-18)17-20-15(22-25-17)13-6-4-10-19-12-13/h4-7,10-12H,1-3,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDMIJDLDFUTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic approach. The final step involves the coupling of the furan-2-carboxamide moiety to the cyclohexyl-oxadiazole intermediate under mild conditions, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous molecules (Table 1). Key comparisons include:
Structural Analogues
- 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine: Shares the 1,2,4-oxadiazole-pyridine scaffold but replaces the cyclohexyl group with a piperidine ring.
- N-(3-Chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide : Features a piperidine-carboxamide substituent instead of cyclohexyl-furan-2-carboxamide. The chlorophenyl group introduces electron-withdrawing effects, which could modulate electronic properties and binding affinity .
- 5-(2-Furyl)-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-3-carbohydrazide : Differs in core heterocycle (pyrazole vs. oxadiazole) and substituents (indole vs. pyridine). The carbohydrazide group may confer distinct metabolic stability and solubility profiles compared to the carboxamide in the target compound .
Physicochemical and Pharmacological Properties
| Compound Name | Molecular Weight | Key Functional Groups | Hypothesized Solubility | Potential Applications |
|---|---|---|---|---|
| N-{1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide | 368.37 g/mol | 1,2,4-oxadiazole, pyridine, cyclohexyl, furan-carboxamide | Moderate (lipophilic cyclohexyl may reduce aqueous solubility) | Kinase inhibition, CNS targeting |
| 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine | 258.29 g/mol | 1,2,4-oxadiazole, pyridine, piperidine | Higher (piperidine’s basic N enhances solubility) | Enzyme modulation, receptor ligands |
| 5-(2-Furyl)-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-3-carbohydrazide | 338.33 g/mol | Pyrazole, furan, indole, carbohydrazide | Low (carbohydrazide may increase crystallinity) | Antimicrobial or anticancer agents |
Key Findings and Hypotheses
- Cyclohexyl vs. Piperidine : The cyclohexyl group in the target compound likely reduces aqueous solubility but improves membrane permeability, a critical factor for blood-brain barrier penetration in CNS-targeted therapies .
- Oxadiazole vs. Pyrazole : The 1,2,4-oxadiazole core is a bioisostere for ester groups, offering metabolic stability over pyrazole-containing analogues, which may undergo faster enzymatic degradation .
- Substituent Effects : The furan-2-carboxamide group in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, whereas indole or chlorophenyl groups in analogues may prioritize hydrophobic interactions .
Biological Activity
N-{1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring with a pyridine moiety and an oxadiazole group. The molecular formula is with a molecular weight of approximately 336.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AHUBJHHFEYHHAI-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves inhibition of key signaling pathways related to cell proliferation and survival.
Case Study: Anticancer Efficacy
In a comparative study involving several oxadiazole derivatives, this compound demonstrated notable activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound was evaluated using the MTT assay to determine its IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 1.95 |
| HCT116 | 2.36 |
These results indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Activity
Beyond its anticancer properties, the compound has also been investigated for its antimicrobial potential. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains.
The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. This mechanism parallels that observed in other known antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds.
| Compound Name | Structure Type | Anticancer Activity (IC50 µM) |
|---|---|---|
| N-(pyridin-2-yl)amides | Amide | 0.67 |
| 3-bromoimidazo[1,2-a]pyridines | Imidazole | 0.80 |
| N-{1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol]} | Oxadiazole | 1.95 |
Q & A
Q. What are the optimal synthetic routes for preparing N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the pyridine-oxadiazole precursor with a cyclohexyl-furan-carboxamide intermediate. Key steps include:
- Oxadiazole formation : Cyclization of pyridine-3-carbohydrazide with nitriles under acidic conditions .
- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the oxadiazole-cyclohexyl moiety to the furan-carboxamide group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR analysis .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic analysis :
- IR : Look for characteristic peaks: ~1660–1680 cm⁻¹ (amide C=O), ~1600 cm⁻¹ (oxadiazole C=N), and ~750 cm⁻¹ (furan C-O-C) .
- NMR : ¹H NMR should resolve the pyridyl protons (δ 8.5–9.0 ppm), oxadiazole protons (δ 6.5–7.5 ppm), and cyclohexyl protons (δ 1.5–2.5 ppm). ¹³C NMR confirms carboxamide carbonyls (~170 ppm) .
- Mass spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ with theoretical m/z .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent effects). To address this:
- Dose-response standardization : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) under identical solvent conditions (e.g., ≤0.1% DMSO) .
- Metabolic stability testing : Use liver microsomes to assess if observed inactivity in cell assays correlates with rapid metabolic degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing the cyclohexyl group with a piperidine ring) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or 5-HT receptors). Focus on the oxadiazole and furan moieties as potential hydrogen-bond acceptors .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; deviations >2 Å suggest poor target compatibility .
- Pharmacophore mapping : Identify critical features (e.g., aromatic π-stacking via pyridine, hydrogen bonding via carboxamide) using Schrödinger’s Phase .
Q. What experimental designs optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for oxadiazole cyclization (reduces side reactions, improves yield by 15–20%) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
- Solvent optimization : Replace ethanol with 2-MeTHF for greener extraction; reduces emulsions and improves phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
